molecular formula C9H19ClN4O2S B2933583 N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1327520-97-7

N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B2933583
CAS No.: 1327520-97-7
M. Wt: 282.79
InChI Key: NCFFTIPAMLFJPR-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN4O2S and its molecular weight is 282.79. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O2S.ClH/c1-8-9(7-13(4)11-8)16(14,15)10-5-6-12(2)3;/h7,10H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFFTIPAMLFJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCCN(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The chemical structure includes a pyrazole ring substituted with a sulfonamide group, which enhances its pharmacological profile. The molecular formula is C8H12N4O2SC_8H_{12}N_4O_2S with a molecular weight of 220.27 g/mol.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of pyrazole-4-sulfonamide derivatives against various cancer cell lines. For example, a study reported that these compounds exhibited significant activity against U937 human leukemia cells, with half-maximal inhibitory concentrations (IC50) indicating effective cytotoxicity without substantial off-target effects . The antiproliferative activity is attributed to the ability of these compounds to interfere with cellular processes critical for cancer cell survival.

Inhibition of Protein Glycation

Pyrazole derivatives have shown promise as inhibitors of protein glycation , a process implicated in diabetic complications and aging. The sulfonamide moiety is believed to contribute to this inhibitory activity, making these compounds potential candidates for therapeutic interventions in diabetes-related conditions .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities . Pyrazole-4-sulfonamide derivatives have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity suggests potential applications in treating infections caused by resistant pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1H-pyrazole-4-sulfonyl chloride with an appropriate amine under controlled conditions. Characterization techniques such as NMR spectroscopy , FT-IR , and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole-4-sulfonamide derivatives:

  • Anticancer Activity : A study highlighted that specific derivatives exhibited selective cytotoxicity against U937 cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Efficacy : Another research effort demonstrated that certain compounds showed potent activity against Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics in some assays .
  • Inhibition Studies : Investigations into the mechanism of action revealed that these compounds might inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation and survival .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeSignificant IC50 values against U937 cells
AntimicrobialEffective against Gram-positive/negative bacteria
Protein Glycation InhibitionPotential therapeutic application in diabetes

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